molecular formula C6H9BrCl2N2 B2945329 (2-Bromopyridin-4-yl)methanamine dihydrochloride CAS No. 2059937-42-5

(2-Bromopyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2945329
CAS No.: 2059937-42-5
M. Wt: 259.96
InChI Key: XGEVELVEBDWCTI-UHFFFAOYSA-N
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Description

(2-Bromopyridin-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H7BrN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyridin-4-yl)methanamine dihydrochloride typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-aminopyridine via diazotization followed by bromination . The reaction conditions often require a controlled environment with specific temperatures and the use of brominating agents.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromopyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, (2-Bromopyridin-4-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological molecules. It can serve as a building block for the synthesis of biologically active compounds .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacturing of specialty chemicals .

Mechanism of Action

The mechanism of action of (2-Bromopyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Properties

IUPAC Name

(2-bromopyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEVELVEBDWCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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